molecular formula C7H16ClNS B2596844 2-(Thian-4-yl)ethan-1-amine hydrochloride CAS No. 2089255-37-6

2-(Thian-4-yl)ethan-1-amine hydrochloride

Cat. No.: B2596844
CAS No.: 2089255-37-6
M. Wt: 181.72
InChI Key: BXVYRRMYKXLFLD-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.72 g/mol. It is also known by its IUPAC name, 2-(tetrahydro-2H-thiopyran-4-yl)ethan-1-amine hydrochloride .

Scientific Research Applications

2-(Thian-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-yl)ethan-1-amine hydrochloride typically involves the reaction of tetrahydro-2H-thiopyran with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thian-4-yl)ethan-1-amine
  • 2-(Thian-4-yl)ethan-1-amine sulfate
  • 2-(Thian-4-yl)ethan-1-amine phosphate

Uniqueness

2-(Thian-4-yl)ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical .

Properties

IUPAC Name

2-(thian-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVYRRMYKXLFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-37-6
Record name 2-(thian-4-yl)ethan-1-amine hydrochloride
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